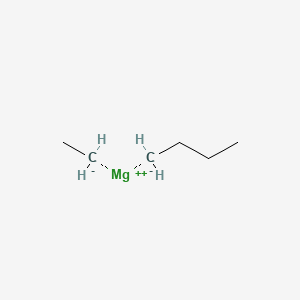

Magnesium, butylethyl-

Overview

Description

Magnesium, butylethyl- is a laboratory chemical . It is a 0.9M solution in heptane . Magnesium is the fourth most common cation in the body and the second most common intracellular cation after potassium .

Synthesis Analysis

Magnesium is produced commercially by electrolysis of magnesium chloride melts and by metallothermic reduction of magnesium oxide with silicon .Molecular Structure Analysis

Magnesium has a unique crystal structure . Quantum-chemical calculations and classical and ab initio molecular dynamics simulations have been performed to study the Mg2±conducting electrolytes .Chemical Reactions Analysis

Magnesium is quite active, reacting slowly with boiling water to give hydrogen and the rather insoluble magnesium hydroxide . It combines easily with oxygen and at high temperatures reacts with such nonmetals as the halogens, sulfur, and even nitrogen .Physical And Chemical Properties Analysis

Magnesium is a silvery white light metal . It is a typical metal in that when it loses its outermost electrons it attains the electronic structure of the inert gases . It has a density that’s 30 percent less than aluminum, one-quarter that of steel, and about the same as many plastics .Scientific Research Applications

- Magnesium alloys are primarily used in the automotive and aerospace industries due to their remarkable mix of mechanical and biomedical properties .

- The methods of application involve alloying Magnesium with other elements to improve its inherent properties .

- The outcomes have been positive, with Magnesium alloys being suitable for a vast range of applications .

- Magnesium alloys have attracted attention due to their mechanical properties, excellent biocompatibility, and unique biodegradability .

- Many Magnesium alloy implants have been successfully applied in clinical medicine .

- The results show that Magnesium ions released from the alloy have good biological activity .

- Magnesium is used in consumer electronics due to its unique blend of properties .

- The application methods are similar to those in the automotive and aerospace industries .

- The results have been positive, with Magnesium being highly attractive for a wide range of applications .

- Magnesium has a role in organic chemistry and pharmaceuticals .

- The application methods in this field would involve chemical reactions where Magnesium or its compounds act as reagents .

- The outcomes of these applications are varied and depend on the specific reactions or processes .

- Magnesium is used to construct several general-purpose applications, such as sporting goods, household products, and office equipment .

- The methods of application involve using Magnesium or its alloys as materials in the manufacturing process .

- The outcomes have been positive, with Magnesium being suitable for a wide range of general-purpose applications .

Automotive and Aerospace Engineering

Biomedical Field

Consumer Electronics

Organic Chemistry and Pharmaceuticals

General-Purpose Applications

- Energy Conversion and Storage

- Magnesium has many unique properties suitable for applications in the fields of energy conversion and storage .

- These fields presently rely on noble metals for efficient performance. However, among other challenges, noble metals have low natural abundance, which undermines their sustainability .

- Magnesium has a high negative standard reduction potential and a unique crystal structure, and its low melting point at 650 °C makes it a good candidate to replace or supplement numerous other metals in various energy applications .

- These attractive features are particularly helpful for improving the properties and limits of materials in energy systems .

- Magnesium alkyls such as butyl octyl magnesium and butyl ethyl magnesium are used as precursors for highly active and water-free magnesium chloride support materials for Ziegler–Natta catalysts .

- These alkyls show a high viscosity in hydrocarbon solvents which negatively affect their industrial application .

- The modified alkyls have further been tested in catalyst synthesis and in the polymerization of ethylene .

- The polymerization results showed high activities and similar polymer properties compared with a catalyst prepared without modified magnesium alkyl .

- Magnesium has many unique properties suitable for applications in the fields of new material synthesis and energy applications .

- These fields presently rely on noble metals for efficient performance. However, noble metals have low natural abundance, which undermines their sustainability .

- Magnesium has a high negative standard reduction potential and a unique crystal structure, and its low melting point at 650 °C makes it a good candidate to replace or supplement numerous other metals in various energy applications .

- These attractive features are particularly helpful for improving the properties and limits of materials in energy systems .

Ziegler–Natta Catalysts

Material Synthesis and Energy Applications

Safety And Hazards

Future Directions

properties

IUPAC Name |

magnesium;butane;ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.C2H5.Mg/c1-3-4-2;1-2;/h1,3-4H2,2H3;1H2,2H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNWUQFTJNJVNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[CH2-].CCC[CH2-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4069551 | |

| Record name | Magnesium, butylethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Magnesium, butylethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Magnesium, butylethyl- | |

CAS RN |

62202-86-2 | |

| Record name | Magnesium, butylethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062202862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, butylethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, butylethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylethylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

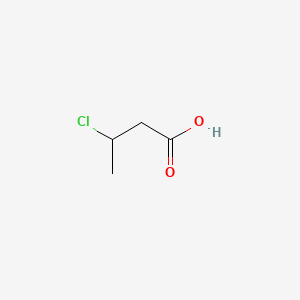

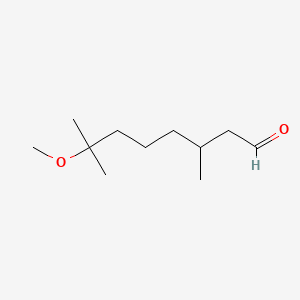

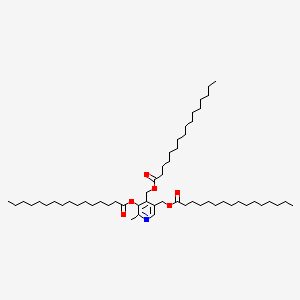

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

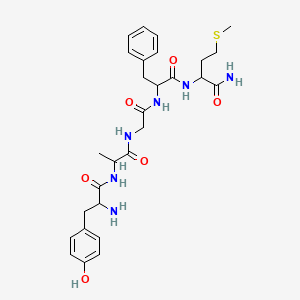

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[N-(2-Cyanoethyl)anilino]ethyl acetate](/img/structure/B1584233.png)